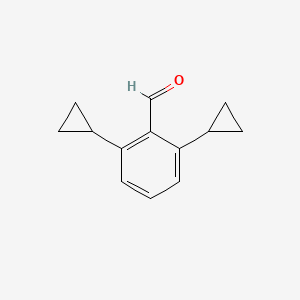
2,6-dicyclopropylbenzaldehyde
描述
2,6-Dicyclopropylbenzaldehyde is an aromatic aldehyde with the molecular formula C13H14O It is characterized by the presence of two cyclopropyl groups attached to the benzene ring at the 2 and 6 positions, and an aldehyde group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dicyclopropylbenzaldehyde typically involves the introduction of cyclopropyl groups to a benzaldehyde precursor. One common method is the Friedel-Crafts alkylation of benzaldehyde with cyclopropylcarbinol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective is often explored to improve the sustainability of the process.
化学反应分析
Types of Reactions
2,6-Dicyclopropylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 2,6-Dicyclopropylbenzoic acid.
Reduction: 2,6-Dicyclopropylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
2,6-Dicyclopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,6-dicyclopropylbenzaldehyde involves its interaction with molecular targets through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Benzaldehyde: Lacks the cyclopropyl groups and has different reactivity and applications.
2,6-Dimethylbenzaldehyde: Contains methyl groups instead of cyclopropyl groups, leading to different steric and electronic effects.
2,6-Dichlorobenzaldehyde: Contains chlorine atoms instead of cyclopropyl groups, resulting in different chemical properties and reactivity.
Uniqueness
2,6-Dicyclopropylbenzaldehyde is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic effects. These effects can influence the compound’s reactivity and interactions with other molecules, making it valuable in the synthesis of complex organic compounds and in various research applications.
属性
IUPAC Name |
2,6-dicyclopropylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-8-13-11(9-4-5-9)2-1-3-12(13)10-6-7-10/h1-3,8-10H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYOQLWMUUEWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)C3CC3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945543-18-0 | |
| Record name | 2,6-dicyclopropylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B3004343.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B3004345.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)
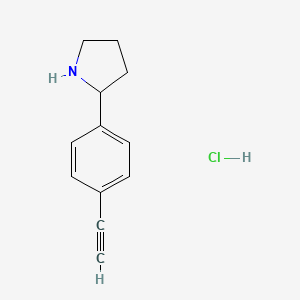
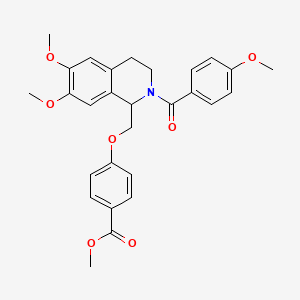
![3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)
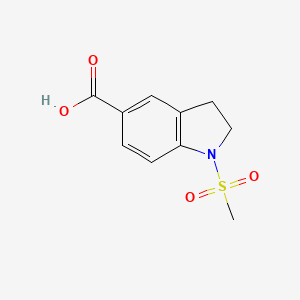
![1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B3004355.png)
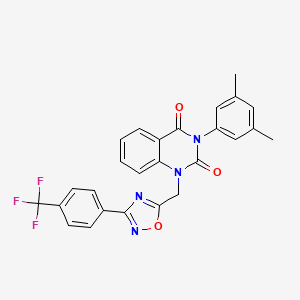
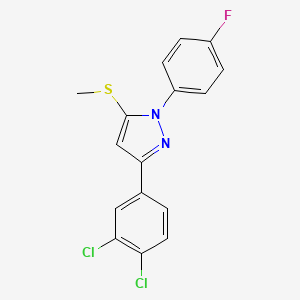
![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B3004361.png)
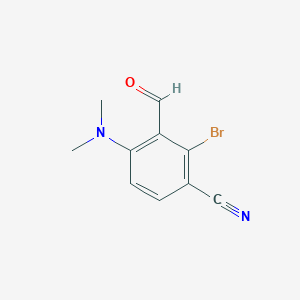
![1,1,1-trifluoro-2-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B3004364.png)
